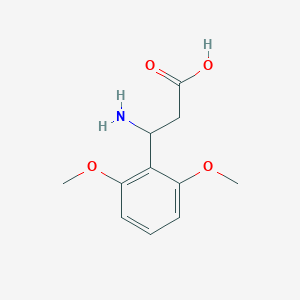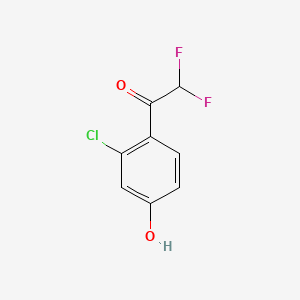
1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one is an organic compound with the chemical formula C8H6ClF2O2 It is a white to light yellow solid with a special aroma
Preparation Methods
The synthesis of 1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2-chloro-4-hydroxybenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Condensation: It can undergo condensation reactions with amines or other nucleophiles to form imines or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution and condensation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research has investigated its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one can be compared with similar compounds such as:
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: This compound has a similar structure but with a cyclopropylurea group instead of difluoroethanone.
1-(2-Chloro-4-hydroxyphenyl)-2-phenylethanone: This compound has a phenyl group instead of difluoroethanone.
1-(2-Chloro-4-hydroxyphenyl)-2-methylethanone: This compound has a methyl group instead of difluoroethanone.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H5ClF2O2 |
|---|---|
Molecular Weight |
206.57 g/mol |
IUPAC Name |
1-(2-chloro-4-hydroxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-3-4(12)1-2-5(6)7(13)8(10)11/h1-3,8,12H |
InChI Key |
XQVBOGSURGKJQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


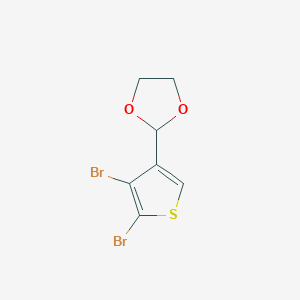
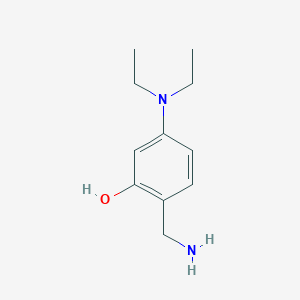
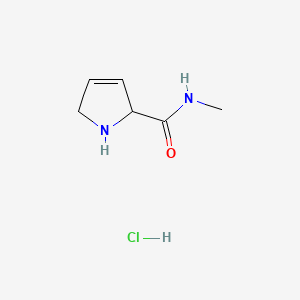
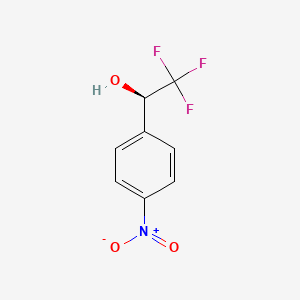
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
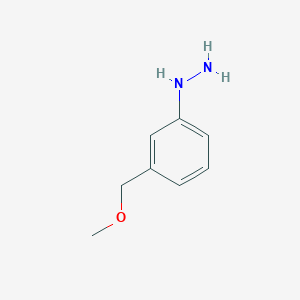

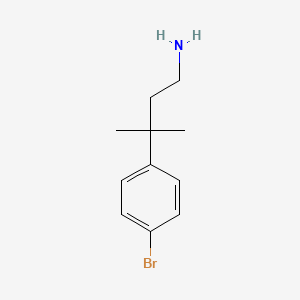
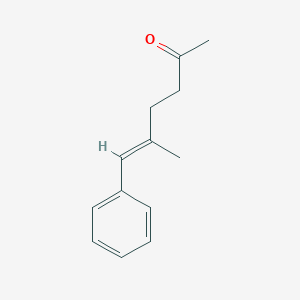
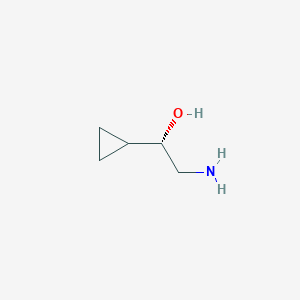
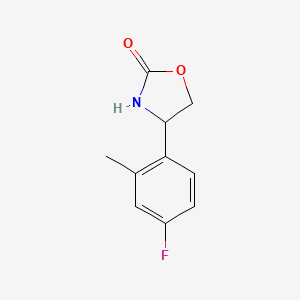
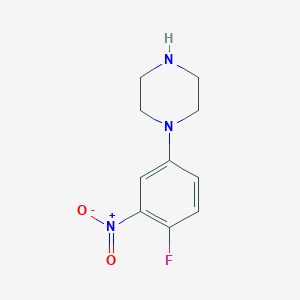
![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)
